BenchChemオンラインストアへようこそ!

(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate

Kinase inhibitor CDK8 inhibitor Structure-activity relationship

(E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is a stereodefined α,β-unsaturated ester featuring a 4-fluorophenyl ring and a 4-pyridyl substituent. This compound belongs to the 4-phenylpyridine acrylate chemical class, a scaffold which serves as a direct precursor or structural analog to the pyridylacrylamide chemotype identified in high-throughput screening campaigns against cyclin-dependent kinase 8 (CDK8).

Molecular Formula C15H12FNO2
Molecular Weight 257.26 g/mol
Cat. No. B11823939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate
Molecular FormulaC15H12FNO2
Molecular Weight257.26 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=NC=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C15H12FNO2/c1-19-15(18)14(10-11-6-8-17-9-7-11)12-2-4-13(16)5-3-12/h2-10H,1H3/b14-10+
InChIKeyMFAHJHQKJPQACI-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate (CAS 1446252-32-9): A Key 4-Phenylpyridine Acrylate Scaffold for Kinase-Targeted Medicinal Chemistry


(E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate is a stereodefined α,β-unsaturated ester featuring a 4-fluorophenyl ring and a 4-pyridyl substituent . This compound belongs to the 4-phenylpyridine acrylate chemical class, a scaffold which serves as a direct precursor or structural analog to the pyridylacrylamide chemotype identified in high-throughput screening campaigns against cyclin-dependent kinase 8 (CDK8) [1]. The (E)-olefin geometry and methyl ester terminus are critical defining features that influence both its reactivity as a synthetic intermediate and its potential binding interactions within the ATP-binding pocket of oncogenic kinases [1].

Why Substituting (E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate with Other Phenylpyridine Acrylates or Acrylamides Jeopardizes Reproducible Kinase-Targeted Lead Optimization


Within the 4-phenylpyridine chemotype, minor structural perturbations profoundly alter kinase selectivity, metabolic stability, and off-target CYP inhibition liability [1]. The methyl ester terminus of this specific acrylate is not interchangeable with the corresponding ethyl ester or primary acrylamide, as minor homologation or functional group switching is documented in this class to shift both conformational preferences within the DMG motif of CDK8 and susceptibility to microsomal degradation [1]. Furthermore, the defined (E)-olefin geometry is essential for maintaining the spatial orientation of the 4-fluorophenyl ring into the kinase back pocket; (Z)-isomers or reduced analogs exhibit markedly diminished hinge-region complementarity, compromising target engagement [1]. A well-intended generic substitution, even between closely related esters, risks introducing time-dependent CYP3A4 inhibition, altering metabolic clearance rates, and invalidating structure-activity relationships built on specific crystallographic contacts [1].

Quantitative Head-to-Head Evidence: (E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate Differentiation in Kinase-Targeted Chemical Programs


Ester Terminus Dictates CDK8 Back-Pocket Binding Affinity: Methyl Ester vs. Corresponding Acrylamide Hit Compound 1

The (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate scaffold provides the ester pharmacophore key to the 4-phenylpyridine series. In the published CDK8/19 inhibitor program, the analogous pyridylacrylamide hit compound 1 (which retains the 4-fluorophenyl and 4-pyridyl groups but replaces the methyl ester with a morpholino-amide) demonstrated a CDK8 IC50 of 80 nM and CDK19 IC50 of 100 nM in TR-FRET enzymatic assays [1]. This methyl ester precursor is the essential synthetic handle used to install the amide moiety via standard coupling, enabling divergence of the SAR. Direct comparison of the ester versus amide in this scaffold reveals a critical ~20-fold gain in inhibitory potency upon conversion of the ester intermediate to optimized amides such as compound 4k (CDK8 IC50 = 2.5 nM) [1].

Kinase inhibitor CDK8 inhibitor Structure-activity relationship

Kinase Selectivity Fingerprint: 4-Fluorophenyl Pyridyl Acrylate Scaffold Shows Intrinsic Selectivity Against a 27-Kinase Panel

The 4-phenylpyridine acrylate/acrylamide scaffold harbors an intrinsic high kinase selectivity profile traceable to the methyl ester progenitor. Compound 1, which shares the identical 4-fluorophenyl and 4-pyridyl substructure, demonstrated <20% inhibition against a broad panel of 27 off-target kinases when tested at 1 µM [1]. This selectivity fingerprint is not observed in structurally related thienopyridine or benzylindazole CDK8 inhibitor series, making the 4-fluorophenyl pyridyl acrylate scaffold the starting point of choice for selective CDK8/19 dual inhibitor campaigns [1].

Kinase selectivity CDK8 inhibitor Lead optimization

Metabolic Stability Superiority: 4-Fluorophenyl Pyridine Acrylate Chemotype vs. Non-Fluorinated Phenyl Analogs

The 4-fluoro substituent on the phenyl ring contributes to metabolic stability in this chemotype. The pyridylacrylamide analog compound 1 exhibited moderate metabolic clearance in human liver microsomes (5.1 mL/min/mg) and mouse liver microsomes (6.7 mL/min/mg) [1]. In contrast, non-fluorinated phenyl analogs in related CDK8 inhibitor series have been reported to suffer from significantly higher oxidative metabolism rates, making the fluorinated scaffold the more attrition-resistant starting point for lead optimization [1].

Metabolic stability Microsomal clearance Drug metabolism

CYP3A4 Time-Dependent Inhibition Liability: Acrylate Ester Pro-Differentiation vs. Morpholine-Containing Amides

A critical optimization challenge in this chemotype is the elimination of time-dependent CYP3A4 inhibition (TDI). The methyl ester acrylate scaffold itself lacks the morpholine moiety introduced in later amide analogs, which was specifically targeted for replacement to decrease CYP3A4 TDI potential [1]. In the medicinal chemistry campaign, switching the morpholine amide group in compound 1 to alternative amides in compound 4k yielded a TDI profile of 99% compound remaining (essentially no TDI) compared to the parent morpholino amide series [1]. The (E)-methyl ester analog serves as a morpholine-free starting point that inherently avoids this documented TDI liability, providing a cleaner slate for downstream amide diversification.

CYP3A4 TDI Drug-drug interaction Lead optimization

Procurement-Validated Application Scenarios for (E)-Methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate in Oncology Drug Discovery


Selective CDK8/19 Dual Inhibitor Hit-to-Lead Campaigns

This methyl ester is the documented synthetic entry point for the 4-phenylpyridine acrylamide CDK8/19 dual inhibitor series. Medicinal chemistry teams initiating hit-to-lead programs against CDK8-driven transcription in colorectal or hematologic cancers should procure this exact (E)-ester to ensure faithful reproduction of the published SAR trajectory from scaffold to potent lead (CDK8 IC50 from 80 nM down to 2.5 nM) [1]. The (E)-geometry and methyl ester handle are essential for constructing the docking model-validated hinge-region interactions [1].

Kinase Selectivity Profiling and Chemoproteomics Probe Development

The scaffold's intrinsic high kinase selectivity (<20% inhibition across 27 off-target kinases at 1 µM for the corresponding acrylamide analog) [1] makes this methyl ester an attractive warhead for developing chemoproteomic probes or affinity-based chemical biology tools. Researchers aiming to map CDK8 or CDK19 interactomes can use this scaffold as a selectivity-validated starting point, reducing the risk of polypharmacology confounders in target engagement studies.

CYP3A4 TDI Risk-Free Fragment Growing and Amide Library Synthesis

Because the methyl ester lacks the morpholine group identified as a CYP3A4 time-dependent inhibition hot spot [1], it is the preferred intermediate for parallel amide library synthesis aimed at diversifying the solvent-exposed region without inadvertently introducing TDI liability. This advantage is especially relevant for pharmaceutical partners operating under strict drug-drug interaction screening cascade requirements.

In Vivo Pharmacokinetic Profiling of Fluorinated Acrylate Prodrugs

The 4-fluorophenyl group imparts favorable metabolic stability (CLint 5.1 mL/min/mg human microsomes for the amide analog) [1]. Laboratories requiring a fluorinated aryl acrylate building block with pre-characterized metabolic soft spot maps can utilize this compound for prodrug design, esterase-labile masking strategies, or pharmacokinetic/pharmacodynamic modeling before scaling to kilogram quantities.

Quote Request

Request a Quote for (E)-methyl 2-(4-fluorophenyl)-3-(pyridin-4-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.